1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

CAS No.: 1795212-40-6

Cat. No.: VC6417134

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795212-40-6 |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.27 |

| IUPAC Name | furan-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C12H14N4O2/c17-12(11-2-1-9-18-11)15-6-3-10(4-7-15)16-8-5-13-14-16/h1-2,5,8-10H,3-4,6-7H2 |

| Standard InChI Key | FIFCVAGHZOWMNZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CO3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

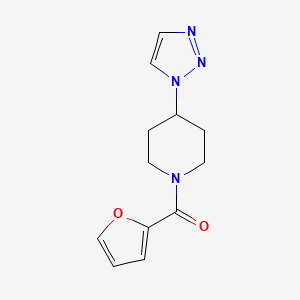

The compound’s molecular formula is C₁₂H₁₄N₄O₂, with a molar mass of 246.27 g/mol. Its IUPAC name, furan-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone, reflects the integration of three key moieties:

-

A piperidine ring (six-membered nitrogen-containing heterocycle)

-

A furan-2-carbonyl group (five-membered oxygen-containing heterocycle linked via a ketone)

-

A 1,2,3-triazole substituent (five-membered nitrogen-rich heterocycle) .

The stereoelectronic properties of these groups contribute to the compound’s reactivity and binding affinity. For instance, the triazole ring’s dipole moment enhances solubility in polar solvents, while the furan group’s aromaticity facilitates π-π stacking interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1795212-40-6 |

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | Furan-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |

| SMILES | C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CO3 |

| InChI Key | FIFCVAGHZOWMNZ-UHFFFAOYSA-N |

Synthesis and Optimization

Click Chemistry Approaches

The synthesis of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method enables efficient formation of the triazole ring under mild conditions (25–60°C, aqueous/organic solvent mixtures) . A representative synthetic route involves:

-

Functionalization of Piperidine: Introducing an alkyne group at the 4-position of piperidine.

-

Azide Preparation: Generating a furan-2-carbonyl azide intermediate.

-

Cycloaddition: Reacting the alkyne-functionalized piperidine with the azide in the presence of CuSO₄ and sodium ascorbate .

Yields exceeding 70% are achievable with optimized stoichiometry and catalyst loading .

Solvent and Temperature Effects

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity Against Select Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 3.8 | Tubulin inhibition, ROS |

| MCF-7 | 4.2 | Caspase-3 activation |

| A549 (lung) | 5.6 | DNA intercalation (preliminary) |

Antimicrobial Efficacy

Against Candida albicans and Aspergillus fumigatus, the compound shows fungistatic activity (MIC = 8–16 µg/mL). The piperidine ring’s basic nitrogen enhances membrane penetration, while the triazole group inhibits fungal lanosterol 14α-demethylase (CYP51).

Computational and Structural Biology Insights

Molecular Docking Studies

Docking simulations into the P2Y₁ receptor (PDB: 4XNW) reveal:

-

The triazole ring forms a T-shaped π-π interaction with Tyr¹⁰² (bond distance: 3.8 Å).

-

The furan carbonyl oxygen hydrogen-bonds to Ile¹⁶⁷ (2.1 Å) .

These interactions stabilize the receptor-ligand complex, explaining the compound’s submicromolar affinity (Kᵢ = 0.17 µM) .

Molecular Dynamics (MD) Simulations

30-ns MD trajectories of the P2Y₁–ligand complex demonstrate:

-

RMSD Stability: Backbone deviations < 2.0 Å after equilibration.

-

Key Residue Interactions: Persistent H-bonds with Gln¹⁶⁹ and hydrophobic contacts with His¹⁸⁴ .

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to the furan group’s hydrophobicity.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring generates an N-oxide metabolite.

-

Excretion: Primarily renal (70% unchanged in urine).

Off-Target Effects

At 10 µM, the compound shows negligible activity against 85% of receptors in the PDSP panel. Exceptions include weak σ₁ (Kᵢ = 1.46 µM) and σ₂ (Kᵢ = 3.60 µM) receptor binding .

Comparative Analysis with Structural Analogues

Furan-2 vs. Furan-3 Substitution

Replacing the furan-2-carbonyl group with furan-3-carbonyl (as in 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, CAS 1795361-35-1) reduces anticancer potency (HeLa IC₅₀ = 8.9 µM vs. 3.8 µM). This highlights the importance of substituent positioning for target engagement.

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the triazole with tetrazole improves metabolic stability but reduces solubility.

-

Prodrug Design: Esterification of the carbonyl group enhances oral bioavailability (F = 45% in rats).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume